molecular formula C9H19N5O2 B14322230 2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide

2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide

Cat. No.: B14322230
M. Wt: 229.28 g/mol
InChI Key: JXOUBMQBNADNLY-UHFFFAOYSA-N
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Description

2-amino-N-[N’-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide is a complex organic compound that belongs to the class of amides. This compound features multiple functional groups, including amine and amide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[N’-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with a suitable carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. The final product is typically isolated through filtration, followed by drying and packaging for distribution.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[N’-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form simpler amines or amides.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce simpler amines or amides.

Scientific Research Applications

2-amino-N-[N’-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[N’-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methylpropanamide: A simpler amide with similar functional groups.

    N-(2-amino-2-methylpropanoyl)carbamimidoyl chloride: A precursor used in the synthesis of the target compound.

    2-aminoacetanilide: Another amide with potential biological activity.

Uniqueness

2-amino-N-[N’-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H19N5O2

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide

InChI

InChI=1S/C9H19N5O2/c1-8(2,11)5(15)13-7(10)14-6(16)9(3,4)12/h11-12H2,1-4H3,(H3,10,13,14,15,16)

InChI Key

JXOUBMQBNADNLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(=NC(=O)C(C)(C)N)N)N

Origin of Product

United States

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